7-Deoxyokadaic acid is a naturally occurring compound derived from marine dinoflagellates, specifically from the genus Dinophysis. It is structurally related to okadaic acid, a potent inhibitor of protein phosphatases, which are critical in cellular signaling pathways. The compound has garnered attention due to its biological activities and potential applications in scientific research.
7-Deoxyokadaic acid is primarily sourced from marine organisms, particularly certain species of dinoflagellates. These microorganisms are known for producing various bioactive compounds, including toxins that can accumulate in shellfish, leading to harmful algal blooms. The isolation of 7-deoxyokadaic acid has been achieved through various extraction and purification techniques from these marine sources .
7-Deoxyokadaic acid belongs to the class of compounds known as polyether toxins. It is a derivative of okadaic acid and can be classified under the broader category of marine natural products. These compounds are often studied for their pharmacological properties and mechanisms of action in biological systems.
The synthesis of 7-deoxyokadaic acid has been explored through several methodologies:
The total synthesis typically involves:
The molecular structure of 7-deoxyokadaic acid can be described by its chemical formula, C20H30O5, which indicates it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. The structure features multiple hydroxyl groups and a unique polyether backbone that contributes to its biological activity.
The compound's molecular weight is approximately 362.45 g/mol. Its structural configuration plays a crucial role in its interaction with biological targets, particularly protein phosphatases.
7-Deoxyokadaic acid primarily participates in biochemical reactions as an inhibitor of protein phosphatases type 1 and type 2A. This inhibition affects various signaling pathways within cells, leading to altered cellular functions such as growth regulation and apoptosis.
The mechanism by which 7-deoxyokadaic acid inhibits these phosphatases involves binding to the active site, preventing substrate access and subsequent dephosphorylation reactions. This inhibition can lead to significant downstream effects on cellular signaling cascades.
The mechanism of action for 7-deoxyokadaic acid centers around its role as a potent inhibitor of protein phosphatases. By inhibiting these enzymes, the compound disrupts normal cellular signaling processes that rely on phosphorylation states.
Research indicates that the inhibitory effects can lead to increased phosphorylation levels of specific substrates, which may result in various physiological responses depending on the cell type and context .
Relevant data includes melting point ranges and spectral data (NMR, MS) that confirm its identity and purity during synthesis.
7-Deoxyokadaic acid is primarily utilized in:
Its unique properties make it a valuable compound for researchers exploring cellular mechanisms and developing new therapeutic strategies against diseases linked to dysregulated phosphorylation processes.
7-Deoxyokadaic acid (7-DeoxyOA) is a polyether marine toxin structurally derived from okadaic acid (OA), with the molecular formula C~44~H~68~O~12~ and a molecular weight of 788.99 g/mol. This compound lacks the C7 hydroxy group present in its parent compound okadaic acid (C~44~H~68~O~13~; MW 805.01 g/mol) [1] [4] [8]. Its core architecture retains the intricate spiroketal and fused ether ring systems characteristic of OA-class toxins. The stereochemistry features multiple chiral centers, including those at C-2 (R), C-5 (R), C-6 (R), C-8 (S), C-24 (S), C-31 (R), and C-35 (S), which are conserved relative to OA. The absence of the C7 hydroxy group eliminates one potential hydrogen-bonding site but does not significantly alter the overall conformation of the polyether skeleton, as confirmed by NMR studies [1] [4].
Table 1: Molecular Identity of 7-Deoxyokadaic Acid and Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Okadaic Acid (OA) | C~44~H~68~O~13~ | 805.01 | C7 hydroxy group present |
7-Deoxyokadaic Acid | C~44~H~68~O~12~ | 788.99 | Absence of C7 hydroxy group |
Dinophysistoxin-1 (DTX1) | C~45~H~70~O~13~ | 819.04 | Additional methyl group at C35 |
Dinophysistoxin-2 (DTX2) | C~44~H~68~O~13~ | 805.01 | R-configuration at C31 instead of S |
7-DeoxyOA belongs to the okadaic acid group of toxins, which includes OA itself, dinophysistoxin-1 (DTX1), and dinophysistoxin-2 (DTX2). Unlike DTX1 (methylated at C35) or DTX2 (epimerized at C31), 7-DeoxyOA’s defining modification is the absence of the C7 hydroxy moiety [1] [4]. This structural change reduces polarity compared to OA, influencing chromatographic behavior—7-DeoxyOA typically elutes earlier than OA in reversed-phase LC systems. Despite this modification, the toxin retains the carboxylic acid head (C1–C12 spiroketal) and hydrophobic tail (C30–C38 spiroketal), which are critical for biological activity. Notably, 7-DeoxyOA has been co-detected with OA and DTXs in both Dinophysis blooms and Prorocentrum lima cultures, suggesting a shared or parallel biosynthetic pathway [1] [4] [8].
Liquid chromatography–high-resolution tandem mass spectrometry (LC–HRMS/MS) is essential for identifying 7-DeoxyOA in complex matrices. In negative ionization mode, 7-DeoxyOA exhibits a deprotonated molecular ion [M−H]⁻ at m/z 787.4838 (calculated for C~44~H~67~O~12~⁻), which is 18 Da lower than OA (m/z 805.4587; C~44~H~67~O~13~⁻) due to the loss of oxygen [1] [4]. Key diagnostic fragment ions arise from retro-Diels-Alder cleavages and dehydration:
These fragments provide a reliable fingerprint for distinguishing 7-DeoxyOA from OA and glycosylated derivatives like 24-O-β-d-glucosides (which show +162 Da shifts).
Table 2: Diagnostic MS/MS Fragments of 7-Deoxyokadaic Acid vs. Okadaic Acid
Fragment Ion | 7-Deoxyokadaic Acid (m/z) | Okadaic Acid (m/z) | Proposed Structure | Cleavage Site |
---|---|---|---|---|
[M−H]⁻ | 787.4838 | 805.4587 | Intact molecule | N/A |
[M−H−H₂O]⁻ | 769.4733 | 787.4482 | Dehydrated ion | N/A |
Ion C | 563.2862 | 563.2862 | C~30~H~43~O~10~⁻ | C26–C27 bond cleavage |
Ion A | 463.2699 | 463.2699 | C~26~H~39~O~7~⁻ | C12–C13 bond cleavage |
NMR spectroscopy has been pivotal in confirming the structure and conformation of 7-DeoxyOA. Key differences from OA appear in the C7–C9 region:
Nuclear Overhauser Effect Spectroscopy (NOESY) data confirm that the absence of the C7 hydroxy group does not significantly alter the overall conformation. Critical NOE correlations include those between H-6 and H-8, which maintain spatial proximity similar to OA. The spiroketal centers (e.g., C13, C27) and ether ring junctions retain identical configurations to OA, as evidenced by J-coupling constants and chemical shift similarities in the C1–C12 and C30–C38 regions [1] [4] [7]. This conformational preservation explains why 7-DeoxyOA retains potent phosphatase inhibitory activity despite its structural simplification.
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